molecular formula C18H20FIO B14254120 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene CAS No. 473564-45-3

1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene

Cat. No.: B14254120
CAS No.: 473564-45-3
M. Wt: 398.3 g/mol
InChI Key: FPIQWMKCYZNKHV-UHFFFAOYSA-N
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Description

1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene is an organic compound with the molecular formula C18H20FIO It is characterized by a benzene ring substituted with a fluoro group and a phenoxy group, which is further substituted with a 5-iodopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 4-hydroxybenzaldehyde with 5-iodopentyl bromide in the presence of a base such as potassium carbonate.

    Fluorination: The phenoxy intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group at the para position of the benzene ring.

    Final Coupling: The final step involves the coupling of the fluorinated phenoxy intermediate with benzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives with azide, thiol, or alkoxide groups.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and Reduction: Formation of quinones or hydroquinones.

Scientific Research Applications

1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.

    Pathways Involved: The presence of the fluoro and iodo groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-Fluoro-4-methylbenzene: Similar structure but lacks the phenoxy and iodo substituents.

    1-Fluoro-4-iodobenzene: Contains the fluoro and iodo groups but lacks the phenoxy and pentyl chain.

    4-Fluorophenol: Contains the fluoro and phenoxy groups but lacks the iodo and pentyl chain.

Uniqueness: 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene is unique due to the combination of fluoro, phenoxy, and iodo substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

473564-45-3

Molecular Formula

C18H20FIO

Molecular Weight

398.3 g/mol

IUPAC Name

1-fluoro-4-[[4-(5-iodopentyl)phenoxy]methyl]benzene

InChI

InChI=1S/C18H20FIO/c19-17-9-5-16(6-10-17)14-21-18-11-7-15(8-12-18)4-2-1-3-13-20/h5-12H,1-4,13-14H2

InChI Key

FPIQWMKCYZNKHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCI)OCC2=CC=C(C=C2)F

Origin of Product

United States

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